1-Amino-2-chlorobutane hydrochloride
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Overview
Description
1-Amino-2-chlorobutane hydrochloride is an organic compound that belongs to the class of amines and halides It is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-chlorobutane hydrochloride can be synthesized through the reaction of 2-chlorobutane with ammonia. The reaction typically involves heating the halogenoalkane (2-chlorobutane) with a concentrated solution of ammonia in ethanol. This process is carried out in a sealed tube to prevent the escape of ammonia gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-chlorobutane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: The major product is typically an alcohol, such as 1-amino-2-butanol.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
1-Amino-2-chlorobutane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2-chlorobutane hydrochloride involves its interaction with nucleophiles and electrophiles. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
1-Amino-2-chloropropane: Similar structure but with a shorter carbon chain.
2-Amino-1-chlorobutane: The position of the amino and chlorine groups is reversed.
1-Amino-2-bromobutane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Amino-2-chlorobutane hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of an amino group and a chlorine atom on a butane backbone makes it versatile for various chemical transformations and applications .
Properties
CAS No. |
36637-27-1 |
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Molecular Formula |
C4H11Cl2N |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
2-chlorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H |
InChI Key |
BFXDHEBSFXPHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)Cl.Cl |
Origin of Product |
United States |
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